N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
Description
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by two substituted pyrazole rings linked via a methylene bridge. The first pyrazole ring (position 1) is substituted with an ethyl group and a fluorine atom at positions 1 and 5, respectively, while the second pyrazole (position 4) features an isopropyl group at position 1 and an amine group at position 2.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-17-12(13)10(6-15-17)5-14-11-7-16-18(8-11)9(2)3;/h6-9,14H,4-5H2,1-3H3;1H |
InChI Key |
RCEVDVHSVWOBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CN(N=C2)C(C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may be catalyzed by acids or bases. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antileishmanial and antimalarial properties.
Industry: The compound’s unique structure makes it valuable in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in parasites . The compound’s binding to these targets disrupts their normal function, leading to the inhibition of parasite growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of fluorinated pyrazole amines, which are often tailored for enhanced pharmacokinetic properties or target specificity. Below is a comparative analysis with structurally related compounds:
Key Observations:
In contrast, fluorine on side chains (e.g., 2-fluoroethyl in ) primarily influences metabolic stability.
Substituent Effects: Isopropyl vs. Methyl: The isopropyl group in the target compound introduces greater steric bulk compared to dimethyl or methyl substituents in analogues , which may impact receptor accessibility. Ethyl vs.
Pharmacological Implications : Fluorinated pyrazoles like the target compound are often explored as kinase inhibitors. However, analogues such as Abemaciclib demonstrate that expanding the core structure (e.g., benzimidazole-pyrimidine) significantly improves target specificity and potency.
Biological Activity
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula with a specific structure that allows for interaction with biological targets. Its unique pyrazole moiety contributes to its biological activity, particularly in inhibiting certain kinases involved in cancer progression.
This compound functions primarily as a kinase inhibitor. Kinases play a crucial role in signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. Below is a summary of findings from relevant research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potency against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
Inhibition of Kinases
The compound has demonstrated significant inhibition of several kinases critical to tumor growth:
| Kinase | IC50 (nM) | Effect |
|---|---|---|
| Aurora-A | 0.16 | Cell cycle regulation |
| CDK2 | 0.95 | Inhibition of cell proliferation |
These results suggest that this compound could serve as a promising candidate for targeted cancer therapies .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of pyrazole derivatives, including this compound:
- Study on MCF7 Cell Line : A recent investigation revealed that treatment with the compound led to significant apoptosis in MCF7 cells, with observable morphological changes consistent with programmed cell death.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, indicating its potential efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
